molecular formula C15H15NO B326068 N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine

N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine

Katalognummer: B326068
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: OXQUWDQGHIIBTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylbenzenemethaneimine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine typically involves the condensation of 4-methoxyaniline with 2-methylbenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, are being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Methoxyphenyl)-2-phenylmethaneimine
  • N-(4-Methoxyphenyl)-2-ethylbenzenemethaneimine
  • N-(4-Methoxyphenyl)-2-propylbenzenemethaneimine

Uniqueness

N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine is unique due to its specific structural features, such as the presence of a methoxy group and a methyl group on the benzene ring.

Eigenschaften

Molekularformel

C15H15NO

Molekulargewicht

225.28 g/mol

IUPAC-Name

N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine

InChI

InChI=1S/C15H15NO/c1-12-5-3-4-6-13(12)11-16-14-7-9-15(17-2)10-8-14/h3-11H,1-2H3

InChI-Schlüssel

OXQUWDQGHIIBTM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C=NC2=CC=C(C=C2)OC

Kanonische SMILES

CC1=CC=CC=C1C=NC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.